molecular formula C4H8O2S B193043 3-Mercaptoisobutyric acid CAS No. 26473-47-2

3-Mercaptoisobutyric acid

Cat. No.: B193043
CAS No.: 26473-47-2
M. Wt: 120.17 g/mol
InChI Key: MHRDCHHESNJQIS-UHFFFAOYSA-N
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Description

3-Mercaptoisobutyric acid is an organosulfur compound with the molecular formula C4H8O2S. It is characterized by the presence of both carboxylic acid and thiol functional groups. This compound is a colorless oil and is known for its role as a precursor in the biosynthesis of polythioesters, which are used in various industrial applications .

Mechanism of Action

Target of Action

3-Mercaptoisobutyric acid, also known as 2-methyl-3-sulfanylpropanoic acid, 3-mercapto-2-methylpropanoic acid, or 3-Mercapto-2-methylpropionic acid, is a useful synthetic intermediate . It has been found to have a higher affinity towards chalcopyrite, a copper iron sulfide mineral . The sulfhydryl and carboxyl groups in the molecular structure of this compound are the reactive and chelating centers to metal ions on sulfide mineral surfaces .

Mode of Action

The compound interacts with its targets through the sulfhydryl and carboxyl groups present in its structure . These groups have a higher binding energy to Cu2+ ions compared to Pb2+ ions, indicating a higher affinity towards chalcopyrite . This interaction results in changes in the flotation behaviors of chalcopyrite and galena .

Biochemical Pathways

It is known that the compound plays a role in the flotation separation of chalcopyrite and galena .

Pharmacokinetics

It’s known that the compound has a boiling point of 122°c at 12mmhg and a density of 115 g/cm³ . It’s slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .

Result of Action

The primary result of the action of this compound is the improved flotation separation of chalcopyrite from galena . The compound acts as a selective depressant, making it possible to separate these two minerals more effectively .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C . This helps maintain its stability and efficacy. Furthermore, the compound’s action may also be influenced by the presence of other substances in the environment, such as other minerals in the case of flotation separation .

Biochemical Analysis

Biochemical Properties

3-Mercaptoisobutyric acid plays a significant role in various biochemical reactions due to its thiol group, which can act as a nucleophile. This compound is known to interact with several enzymes and proteins, including angiotensin-converting enzyme (ACE) inhibitors. For instance, this compound is a known impurity in the synthesis of captopril, an ACE inhibitor used to treat hypertension . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The thiol group in this compound can interact with reactive oxygen species (ROS), thereby modulating oxidative stress within cells . This interaction can impact cell signaling pathways that are sensitive to redox changes, such as the NF-κB pathway. Additionally, this compound can influence gene expression by modifying the activity of transcription factors through thiol-disulfide exchange reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The thiol group can bind to metal ions, such as zinc, which are essential cofactors for many enzymes . This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the context of the interaction. For example, the binding of this compound to zinc ions in metalloproteases can inhibit their activity, affecting processes such as protein degradation and cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating oxidative stress and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage . At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects are likely due to the excessive interaction of the thiol group with cellular components, leading to disrupted cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. This compound can be metabolized by enzymes such as thiol methyltransferases, which add methyl groups to the thiol group, producing methylated derivatives . These metabolic reactions can affect the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The thiol group can bind to proteins such as albumin, facilitating its transport in the bloodstream . Additionally, specific transporters in cell membranes can mediate the uptake and efflux of this compound, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to the cytoplasm, where it interacts with enzymes and proteins involved in redox regulation . Additionally, post-translational modifications, such as the formation of disulfide bonds, can direct this compound to specific organelles, such as the endoplasmic reticulum, where it plays a role in protein folding and quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercaptoisobutyric acid can be synthesized through the addition of hydrogen sulfide to acrylic acid. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, 3-mercapto-2-methylpropionic acid is produced using engineered strains of Escherichia coli. These strains are designed to biosynthesize the compound from glucose and other precursors. The process involves the fermentation of glucose in the presence of pH-neutralized 3-mercapto-2-methylpropionic acid and an inducer such as IPTG .

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptoisobutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, alcohols, and thioesters, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

    3-Mercaptopropionic acid: Similar to 3-mercapto-2-methylpropionic acid but lacks the methyl group.

    Thioglycolic acid: Contains a thiol group and a carboxylic acid group but has a different carbon backbone.

    Cysteine: An amino acid with a thiol group, used in protein synthesis.

Uniqueness: 3-Mercaptoisobutyric acid is unique due to its α-methylated structure, which imparts distinct properties such as higher elasticity and flexibility in its polymeric forms .

Properties

IUPAC Name

2-methyl-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRDCHHESNJQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80224-20-0 (mono-hydrochloride salt)
Record name 3-Mercapto-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026473472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60865293
Record name 3-Mercapto-2-methylpropionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26473-47-2
Record name 3-Mercaptoisobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26473-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026473472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercapto-2-methylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-mercaptoisobutyric acid
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Record name 3-MERCAPTO-2-METHYLPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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